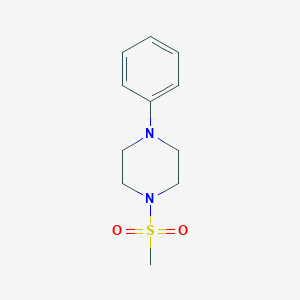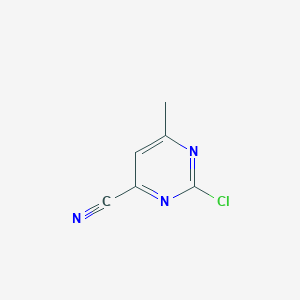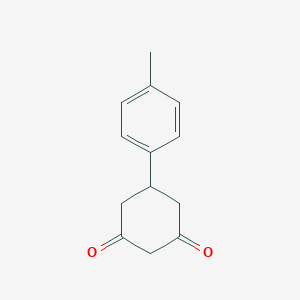![molecular formula C12H12O2 B182819 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid CAS No. 109010-42-6](/img/structure/B182819.png)
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, also known as TCNA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TCNA is a cyclopropyl-containing amino acid analog that has been synthesized for the first time in 1982 by R. B. Silverman and his colleagues. Since then, TCNA has been extensively studied for its unique properties and potential applications in scientific research.
作用机制
The mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of aminoacyl-tRNA synthetases, which are enzymes that catalyze the attachment of amino acids to tRNA molecules during protein synthesis. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to selectively inhibit the activity of certain aminoacyl-tRNA synthetases, which may have implications for the design of novel antibiotics.
Biochemical and Physiological Effects:
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the ability to inhibit protein synthesis in bacteria and mammalian cells. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor properties, which may have implications for the development of novel therapeutic agents.
实验室实验的优点和局限性
One of the main advantages of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its ability to mimic the structural features of natural amino acids, which makes it a useful tool for the study of protein structure and function. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid also has the potential to be used as a building block for the synthesis of peptidomimetics, which may have applications in drug discovery. One of the limitations of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is its relatively complex synthesis, which may limit its use in large-scale applications.
未来方向
There are several future directions for the study of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid, including the development of novel antibiotics based on its ability to inhibit aminoacyl-tRNA synthetases. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid may also have applications in the design of novel therapeutic agents for the treatment of inflammatory and tumor-related diseases. Further studies are needed to fully understand the mechanism of action of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid and its potential applications in scientific research.
合成方法
The synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid involves several steps, including the preparation of the starting materials, cyclization, and the subsequent functionalization of the cyclopropane ring. The most common method for the synthesis of 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid is the Staudinger approach, which involves the reaction of a ketone with a phosphine to form an imine intermediate, followed by cyclization to form the cyclopropane ring. The resulting product is then functionalized to produce 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid.
科学研究应用
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been widely used in scientific research due to its unique properties, including its ability to mimic the structural features of natural amino acids. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has been used as a tool for the study of protein structure and function, as well as for the design of novel therapeutic agents. 1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
属性
CAS 编号 |
109010-42-6 |
|---|---|
产品名称 |
1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-9-6-5-7-3-1-2-4-8(7)10(9)11/h1-4,9-11H,5-6H2,(H,13,14) |
InChI 键 |
KZUMNNCSWYNQBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
规范 SMILES |
C1CC2=CC=CC=C2C3C1C3C(=O)O |
同义词 |
(1S,1aS,7bR)-1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalene-1-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)



![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
